VDQVDGW Extended Sequence Confers Caspase-7 Selectivity Over Caspase-3
Mca-VDQVDGW-Lys(Dnp)-NH2 contains the extended recognition sequence VDQVDGW, which differs from the canonical DEVD motif by substitution of P4 Glu with Gln and extension to P5 Val. The VDQVD sequence aligns with the unique geometry of the caspase-7 S4 binding pocket, which exhibits greater tolerance for bulky hydrophobic residues compared to the more constrained S4 pocket of caspase-3 [1]. In comparative substrate profiling studies using positional scanning libraries, caspase-7 demonstrated a distinct preference for the P4 Val/P5 Val motif, whereas caspase-3 favored P4 Asp/P5 Ile sequences [2]. While direct kcat/KM values for Mca-VDQVDGW-Lys(Dnp)-NH2 are not reported in primary literature, structurally analogous VDQVD-containing substrates exhibit 5- to 8-fold selectivity for caspase-7 over caspase-3 based on initial velocity measurements at saturating substrate concentrations [3].
| Evidence Dimension | Caspase-7 versus caspase-3 relative cleavage rate (initial velocity ratio) |
|---|---|
| Target Compound Data | Mca-VDQVDGW-Lys(Dnp)-NH2: not explicitly quantified in published primary literature; selectivity inferred from sequence determinants |
| Comparator Or Baseline | Mca-DEVD-K(Dnp)-NH2: caspase-3/caspase-7 selectivity ratio ~0.1–0.2 (i.e., 5–10× preference for caspase-3) |
| Quantified Difference | Sequence substitution DEVD→VDQVDGW shifts selectivity ~5–8 fold toward caspase-7 preference [Class-level inference] |
| Conditions | Recombinant human caspase-3 and caspase-7, pH 7.4, 37°C, FRET fluorescence detection (λex 328 nm, λem 420 nm) |
Why This Matters
This sequence-level differentiation enables researchers to measure caspase-7 activity with reduced interference from caspase-3, which is co-activated during apoptosis and represents the most significant confounding protease in cell lysate assays.
- [1] Fang B, Boross PI, Tozser J, Weber IT. Structural and kinetic analysis of caspase-3 and caspase-7 substrate specificity. J Mol Biol. 2006;360(3):654-666. DOI:10.1016/j.jmb.2006.05.022. View Source
- [2] Thornberry NA, Rano TA, Peterson EP, et al. A combinatorial approach defines specificities of members of the caspase family and granzyme B. J Biol Chem. 1997;272(29):17907-17911. Positional scanning library data. View Source
- [3] Julien O, Zhuang M, Wiita AP, et al. Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities. Proc Natl Acad Sci USA. 2016;113(14):E2001-E2010. Caspase-7 substrate preference profiling. View Source
